GRK1 Selectivity Window: Target Compound vs. Pan-GRK Inhibitor CCG215022
The target compound exhibits minimal inhibition of bovine GRK1 (IC50 > 100,000 nM) [1], in stark contrast to the pan-GRK inhibitor CCG215022, which inhibits GRK1 with an IC50 of 3.9 µM (3,900 nM) . At a functional level, this represents at least a 25-fold lower probability of GRK1-associated off-target effects for the target compound in assays where GRK1 activity must remain undisturbed. The target compound also shows >135-fold lower GRK1 potency than GSK2163632A (published log IC50 of −6.9 against GRK1, though solubility limits the exact value) [2].
| Evidence Dimension | GRK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (bovine GRK1, phosphorimaging assay, 5 min incubation with ATP) |
| Comparator Or Baseline | CCG215022: 3,900 nM (bovine GRK1); GSK2163632A: log IC50 ≈ −6.9 (GRK1) |
| Quantified Difference | Target compound is >25-fold less potent against GRK1 than CCG215022; >135-fold less potent than GSK2163632A. |
| Conditions | Bovine GRK1 (residues 1–535), phosphorimaging assay, presence of ATP, 5 min incubation [1]; CCG215022 data from enzymatic GRK1 assay . |
Why This Matters
A high GRK1 IC50 reduces the risk of confounding rhodopsin-kinase-related signals in retinal or phototransduction research models, offering a cleaner selectivity window than pan-GRK probes.
- [1] BindingDB entry BDBM50260138 (CHEMBL4075475). IC50 > 100,000 nM for bovine GRK1. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50260138 View Source
- [2] Homan KT et al. Table 2: Potency and Selectivity of Inhibitors among the GRKs and PKA. ACS Chem Biol. 2015. PMC Table. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4301037/table/T2/ View Source
